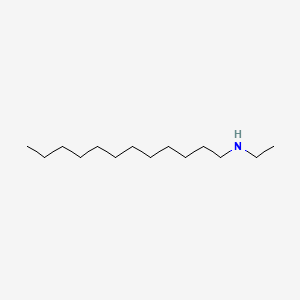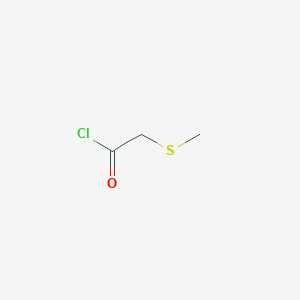
9-(Chloromethyl)-9H-fluorene
Übersicht
Beschreibung
9-(Chloromethyl)-9H-fluorene: is an organic compound with the molecular formula C14H11Cl It is a derivative of fluorene, where a chloromethyl group is attached to the ninth carbon of the fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chloromethyl)-9H-fluorene typically involves the chloromethylation of fluorene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making it more electrophilic and allowing it to react with the aromatic ring of fluorene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar chloromethylation techniques. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Chloromethyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base or catalyst.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include amines, ethers, and thioethers.
Oxidation Reactions: Products include alcohols and carboxylic acids.
Reduction Reactions: The primary product is the methyl derivative of fluorene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(Chloromethyl)-9H-fluorene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of polymers, dyes, and pharmaceuticals.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents. These compounds can be used to label biomolecules and track their interactions in living cells.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of high-performance polymers and resins, which find applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of 9-(Chloromethyl)-9H-fluorene primarily involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon attached to the chlorine atom. This reactivity is exploited in various synthetic applications to introduce new functional groups into the fluorene structure.
Vergleich Mit ähnlichen Verbindungen
- 9-(Chloromethyl)anthracene
- 9-(Chloromethyl)phenanthrene
- 9-(Chloromethyl)carbazole
Comparison: Compared to these similar compounds, 9-(Chloromethyl)-9H-fluorene is unique due to its specific structural features and reactivity. The presence of the chloromethyl group at the ninth position of the fluorene ring imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Its reactivity and stability under various conditions make it a preferred choice for specific applications in research and industry.
Eigenschaften
IUPAC Name |
9-(chloromethyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQHOKCZDPPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624997 | |
| Record name | 9-(Chloromethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36375-77-6 | |
| Record name | 9-(Chloromethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3051771.png)




![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)



